Product packaging for [4-(But-3-en-1-yl)oxan-4-yl]methanamine(Cat. No.:CAS No. 1864747-28-3)

[4-(But-3-en-1-yl)oxan-4-yl]methanamine

Cat. No.: B2689793
CAS No.: 1864747-28-3
M. Wt: 169.268
InChI Key: OQZQAZYULJQHQM-UHFFFAOYSA-N
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Description

[4-(But-3-en-1-yl)oxan-4-yl]methanamine (CAS 1864747-28-3) is a high-purity chemical building block with a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . This compound features a tetrahydropyran (oxane) core substituted at the 4-position with both a primary aminomethyl group (-CH2NH2) and a but-3-en-1-yl chain, terminating in a reactive alkene moiety (-CH2-CH2-CH=CH2) . This unique structure, verifiable by its SMILES notation NCC1(CCOCC1)CCC=C, provides two distinct reactive sites: the nucleophilic primary amine and the terminal alkene . The amine group can undergo standard reactions such as amide bond formation, reductive amination, and carbamate synthesis, while the alkene is amenable to reactions like hydrofunctionalization, oxidation, and cycloaddition chemistries . This bifunctionality makes it a valuable scaffold in medicinal chemistry for the synthesis of compound libraries, in polymer science as a monomer or cross-linker, and in chemical biology for probe fabrication. The tetrahydropyran ring contributes to the molecule's rigidity and can influence its pharmacokinetic properties, making it a relevant structure in drug discovery efforts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B2689793 [4-(But-3-en-1-yl)oxan-4-yl]methanamine CAS No. 1864747-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-but-3-enyloxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQAZYULJQHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 4 but 3 En 1 Yl Oxan 4 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org This allows it to readily react with a wide variety of electrophiles and participate in the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. libretexts.orgmsu.edu

Electrophilic Transformations: Acylation, Alkylation, and Sulfonylation Reactions

As a potent nucleophile, the primary amine of [4-(But-3-en-1-yl)oxan-4-yl]methanamine is expected to react with various electrophilic reagents to form more complex derivatives.

Acylation: This is a fundamental reaction for primary amines, where a hydrogen atom is replaced by an acyl group (R-C=O). britannica.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism with acylating agents like acid chlorides or acid anhydrides to form stable amide products. studymind.co.ukmnstate.edu This transformation is highly efficient and can be used to introduce a wide array of functional groups.

Alkylation: Primary amines can be alkylated by reacting with alkyl halides. msu.edu This reaction proceeds through an Sₙ2 mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edustudymind.co.uklibretexts.org Using a large excess of the initial amine can favor mono-alkylation. msu.edu

Sulfonylation: Similar to acylation, primary amines react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is a reliable method for protecting the amine group or introducing specific functionalities.

Table 1: Potential Electrophilic Transformations of the Primary Amine

TransformationReagent ExampleProduct ClassExpected Product Structure
AcylationAcetyl chloride, PyridineAmideN-{[4-(But-3-en-1-yl)oxan-4-yl]methyl}acetamide
AlkylationMethyl iodide, K₂CO₃Secondary Amine[4-(But-3-en-1-yl)oxan-4-yl]-N-methylmethanamine
Sulfonylationp-Toluenesulfonyl chloride, Et₃NSulfonamideN-{[4-(But-3-en-1-yl)oxan-4-yl]methyl}-4-methylbenzenesulfonamide

Formation of Nitrogen-Containing Heterocycles from Amine Precursors

The primary amine functionality serves as a crucial building block for the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com These reactions can proceed through either intermolecular or intramolecular pathways.

Intermolecular Cyclizations: The amine can react with bifunctional electrophiles to construct heterocyclic rings. For example, reaction with a 1,4-dicarbonyl compound could lead to a substituted pyrrole (B145914) (Paal-Knorr synthesis), or reaction with a γ-halo ketone could yield a pyrrolidine.

Intramolecular Cyclizations: The amine can also participate in intramolecular reactions. A notable example for this specific molecule is intramolecular hydroamination, where the N-H bond adds across the terminal alkene. libretexts.org This reaction, often catalyzed by transition metals or rare earth metals, would lead to the formation of a spiro-piperidine derivative, directly linking the reactivity of the two functional groups. libretexts.org

Table 2: Examples of Heterocycle Formation

Reaction TypeReactant(s)Heterocyclic Product
Intramolecular HydroaminationThis compound, Catalyst2-Methyl-8-oxa-2-azaspiro[5.5]undecane
Paal-Knorr SynthesisThis compound + Hexane-2,5-dione1-{[4-(But-3-en-1-yl)oxan-4-yl]methyl}-2,5-dimethyl-1H-pyrrole

Amine-Initiated Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions are triggered by the functionality formed in the previous step, all within a single synthetic operation. The primary amine in this compound can act as an initiator for such sequences.

For instance, the amine can participate in a multi-component reaction like the A³ coupling (Aldehyde-Alkyne-Amine). mdpi.com Reaction of the amine with an aldehyde (e.g., formaldehyde) and a terminal alkyne in the presence of a copper or gold catalyst would form a propargylamine. This intermediate could then be designed to undergo further cyclization or other transformations, potentially involving the alkene moiety, leading to rapid increases in molecular complexity from simple starting materials. mdpi.com Another possibility is the amine acting as a catalyst for a cascade sequence, such as a Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.net

Reactions Involving the Terminal Alkene Moiety

The but-3-en-1-yl side chain features a terminal alkene, a versatile functional group that undergoes a wide variety of transformations, including additions, oxidations, and carbon-carbon bond-forming reactions. organic-chemistry.org

Olefin Metathesis and Intramolecular Cyclization Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. wikipedia.org The amine functionality is generally well-tolerated by modern ruthenium catalysts. nih.gov

Cross-Metathesis (CM): The terminal alkene can react with another olefin in a cross-metathesis reaction. This allows for the extension or modification of the butenyl side chain. The outcome is often driven by the release of volatile ethylene (B1197577) gas, which shifts the equilibrium toward the desired product. wikipedia.org

Ring-Closing Metathesis (RCM): While the parent molecule does not have a second alkene to undergo RCM, a simple modification, such as N-allylation of the primary amine, would generate a diene. This diene precursor could then undergo an intramolecular RCM reaction to form a nitrogen-containing spirocycle. This represents a powerful strategy for constructing complex cyclic systems. sigmaaldrich.com

Table 3: Potential Olefin Metathesis Reactions

Metathesis TypeReaction PartnerCatalyst ExamplePotential Product
Cross-MetathesisMethyl acrylateGrubbs 2nd Gen.Methyl (E)-6-(4-(aminomethyl)oxan-4-yl)hex-2-enoate
Ring-Closing Metathesis (after N-allylation)N/A (Intramolecular)Hoveyda-Grubbs 2nd Gen.3-Oxa-8-azaspiro[5.6]dodec-10-ene

Hydrofunctionalization and Oxidative Transformations of the Alkene

The carbon-carbon double bond is susceptible to a range of addition and oxidation reactions that can introduce new functional groups.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond.

Hydroamination: As mentioned previously, intramolecular hydroamination can form a piperidine (B6355638) ring. libretexts.orgwikipedia.org

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, converting the terminal alkene into a primary alcohol. This provides a route to a diol derivative.

Other Hydrofunctionalizations: Catalytic methods exist for hydroalkoxylation and hydroacyloxylation, which would install ether or ester functionalities at the terminus of the side chain. researchgate.net

Oxidative Transformations: The alkene can be oxidized in several ways.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would convert the alkene to an epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkene into a 1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond entirely, yielding an aldehyde or a carboxylic acid, respectively. This shortens the side chain and introduces a carbonyl functionality.

Table 4: Potential Alkene Functionalization Reactions

Reaction TypeReagent(s)Functional Group Introduced
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary Alcohol
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄ (cat.), NMO1,2-Diol
Oxidative Cleavage (Ozonolysis)1. O₃; 2. Zn, H₂OAldehyde

Radical Reactions and Polymerization Initiation

The presence of a terminal alkene and a primary amine makes this compound a candidate for participation in radical reactions, both as a substrate for radical addition and as a component of polymerization initiation systems.

The but-3-en-1-yl moiety can undergo free-radical addition reactions. For instance, in the presence of a radical initiator and a hydrogen source like HBr, an anti-Markovnikov addition would be expected to occur across the double bond. libretexts.orgyoutube.com The reaction proceeds via a chain mechanism where a bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary carbon radical. This intermediate then abstracts a hydrogen atom from HBr to yield the terminal bromide and regenerate a bromine radical. libretexts.org

Furthermore, the molecule can be involved in polymerization processes. Alkenes are well-known monomers for free-radical polymerization. jove.com In the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), the double bond of the butenyl group can be attacked by an initiating radical, leading to the formation of a new carbon-centered radical. libretexts.orgwikipedia.org This new radical can then react with subsequent monomer units, propagating a polymer chain. libretexts.org

The primary amine functionality can also play an active role in initiating polymerization. Amines, particularly when paired with peroxides like BPO, can form redox initiation systems. acs.orgdocumentsdelivered.com In such systems, the amine can react with the peroxide to generate free radicals that initiate the polymerization process. acs.org For example, the interaction between an amine and BPO can lead to the formation of benzoyloxy radicals and aminomethyl radicals, both of which are capable of initiating polymerization. acs.org Recent studies have also demonstrated that primary amines can be used to initiate controlled radical polymerizations, such as electron donor-acceptor (EDA) complex-triggered radical deamination, allowing for the synthesis of polymers with well-defined structures. nih.gov

The potential polymerization pathways involving this compound are summarized in the table below.

Polymerization RoleInitiator SystemReactive SiteResulting Structure
MonomerRadical Initiator (e.g., AIBN, BPO)Terminal AlkenePolymer with pendant oxane-methanamine groups
Co-initiatorRedox Pair (e.g., with BPO)Primary AmineGenerates initiating radicals for other monomers
Initiator/MonomerEDA Complex FormationPrimary Amine/AlkenePotential for self-initiated polymerization or grafting

Stereochemical Aspects and Regioselectivity in Chemical Transformations

Chemical transformations of this compound are subject to regioselective and stereochemical considerations, primarily concerning reactions at the terminal alkene. The quaternary carbon at the 4-position of the oxane ring, being a stereocenter, can potentially influence the stereochemical outcome of reactions, although its distance from the reactive centers may limit its directing effect.

Regioselectivity:

Addition reactions to the butenyl group are expected to follow established regiochemical principles.

Markovnikov Addition: Electrophilic additions, such as hydrohalogenation with HCl or HI in the absence of peroxides, would proceed via a carbocation intermediate. The reaction would favor the formation of the more stable secondary carbocation, leading to the Markovnikov product where the nucleophile adds to the second carbon of the butenyl chain. libretexts.org

Anti-Markovnikov Addition: As mentioned previously, radical additions (e.g., HBr with peroxides) result in the anti-Markovnikov product. libretexts.org Another significant reaction is hydroamination, the addition of an N-H bond across the C=C double bond. While often favoring the Markovnikov product, achieving anti-Markovnikov hydroamination is a significant challenge in organic synthesis. nih.govacs.org Various catalytic systems, including those based on alkali metals or transition metals, have been developed to control this regioselectivity. acs.orgacs.orgorganic-chemistry.org For this compound, an intramolecular hydroamination could potentially be catalyzed to form a new nitrogen-containing ring, with the regioselectivity being a critical factor.

Stereoselectivity:

The stereochemistry of the oxane ring can be a controlling element in certain reactions. While the quaternary center is not adjacent to the reactive alkene or amine, its steric bulk could influence the approach of reagents. More significantly, in reactions that might involve the oxane oxygen, such as metal-catalyzed cyclization or isomerization reactions, the ring's conformation could play a crucial role. The synthesis of substituted tetrahydropyrans often involves stereoselective methods like Prins cyclizations or intramolecular allylation, which establish specific relative stereochemistries of the substituents. acs.orgacs.orgresearchgate.net Any further transformation of the this compound scaffold would need to consider the existing stereochemistry. For example, nickel-catalyzed ring-opening cross-coupling reactions of substituted tetrahydropyrans have been shown to proceed with a high degree of stereospecificity, indicating that the stereochemical information of the ring can be transferred to an acyclic product. acs.orgnih.gov

Reaction TypeRegioselectivityKey FactorsPotential Product
Electrophilic Addition (e.g., HCl)MarkovnikovCarbocation stability4-(3-Chlorobutyl) derivative
Radical Addition (e.g., HBr/peroxide)Anti-MarkovnikovRadical stability4-(4-Bromobutyl) derivative
Hydroamination (catalyzed)Varies (Markovnikov or Anti-Markovnikov)Catalyst, reaction conditionsLinear or cyclic amine products

Functional Group Interconversions and Scaffold Diversification

The primary amine and terminal alkene functionalities of this compound serve as versatile handles for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives. Furthermore, the tetrahydropyran (B127337) ring itself can be a target for modification, leading to significant scaffold diversification.

Functional Group Interconversions:

The primary amine can be transformed into a variety of other nitrogen-containing functional groups.

Amides: Reaction with acyl chlorides or acid anhydrides yields amides. wikipedia.org

Sulfonamides: Treatment with sulfonyl chlorides gives sulfonamides. wikipedia.org

Imines: Condensation with aldehydes or ketones leads to the formation of imines, which can be further reduced to secondary amines (reductive amination). almerja.com

Diazotization: Aromatic primary amines can be converted to diazonium salts, which are versatile intermediates. nih.gov While aliphatic amines like the one in the title compound form less stable diazonium salts, they can still be used for certain transformations.

The terminal alkene can undergo numerous addition and oxidation reactions.

Oxidation: Oxidative cleavage (e.g., with ozone or KMnO4) can yield a carboxylic acid. Dihydroxylation (e.g., with OsO4) would produce a diol. Epoxidation (e.g., with m-CPBA) would form an epoxide.

Reduction: Catalytic hydrogenation can saturate the double bond to an alkyl chain.

Scaffold Diversification:

The tetrahydropyran ring is a common motif in many biologically active compounds, and strategies for its modification are of great interest. researchgate.netresearchgate.netrsc.org

Ring-Opening: As previously noted, metal-catalyzed ring-opening reactions can convert the cyclic ether into a functionalized acyclic structure, transferring the ring's stereochemistry to the new product. nih.gov

Ring Expansion: Various synthetic strategies exist for expanding ring systems, which could potentially transform the six-membered tetrahydropyran into a larger oxacycle. nih.gov

Ring Addition/Modification: While the 4,4-disubstituted nature of the ring makes it sterically hindered, reactions at other positions or those involving the ring oxygen could be envisioned. For example, strategies for the construction of tetrahydropyran rings, such as hetero-Diels-Alder reactions or intramolecular cyclizations, could potentially be reversed or modified to alter the scaffold. rsc.orgethernet.edu.et This "top-down" approach of remodeling a core scaffold can lead to structurally diverse libraries of compounds. nih.gov

The table below outlines some potential transformations.

Starting Functional GroupReagent(s)Resulting Functional Group
Primary Amine (-CH₂NH₂)Acyl Chloride (RCOCl)Amide (-CH₂NHCOR)
Primary Amine (-CH₂NH₂)Aldehyde (R'CHO), then NaBH₄Secondary Amine (-CH₂NHCH₂R')
Terminal Alkene (-CH=CH₂)O₃, then H₂O₂Carboxylic Acid (-COOH)
Terminal Alkene (-CH=CH₂)H₂, Pd/CAlkane (-CH₂CH₃)
Tetrahydropyran RingNi catalyst, Grignard reagentAcyclic, functionalized alcohol

Theoretical and Computational Studies of 4 but 3 En 1 Yl Oxan 4 Yl Methanamine

Conformational Analysis of the Oxane Ring System and Substituent Effects

The conformational landscape of the oxane ring in [4-(But-3-en-1-yl)oxan-4-yl]methanamine is primarily dictated by the chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, substituents can occupy either axial or equatorial positions. Due to the geminal disubstitution at the C4 position, the but-3-en-1-yl and methanamine groups are locked in a fixed spatial relationship relative to each other, but the entire substituted carbon can influence the ring's conformational preference.

The presence of two substituents on the same carbon atom, C4, leads to a dynamic equilibrium between two chair conformers. The relative stability of these conformers is influenced by steric and electronic effects. The but-3-en-1-yl group, being larger than the methanamine group, will experience greater steric hindrance in an axial position due to 1,3-diaxial interactions with the hydrogen atoms at C2 and C6. Therefore, the conformer where the but-3-en-1-yl group occupies the equatorial position is expected to be more stable.

Table 1: Estimated Steric Strain Energies for Substituents on an Oxane Ring

SubstituentAxial Strain Energy (kcal/mol)Equatorial Strain Energy (kcal/mol)
-CH2NH2 (Methanamine)~1.8~0
-CH2CH2CH=CH2 (But-3-en-1-yl)>2.5~0

Note: These are estimated values based on analogous substituents on a cyclohexane ring, as specific data for this compound is not available.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and predicting the reactivity of this compound. By solving the Schrödinger equation for the molecule, DFT can be used to determine various electronic properties.

Calculations would typically involve geometry optimization to find the lowest energy conformation, followed by the computation of electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this molecule, the nitrogen atom of the methanamine group and the double bond of the butenyl group are expected to be the primary sites of reactivity.

Table 2: Predicted Electronic Properties from DFT Calculations (Illustrative)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.5 D

Note: These are hypothetical values to illustrate the type of data generated from DFT calculations.

The electrostatic potential map would likely show regions of negative potential around the nitrogen atom and the π-system of the double bond, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, highlighting their electrophilic nature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations and the energy barriers between them.

An MD simulation would typically involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion. The resulting trajectory would reveal the flexibility of the oxane ring and the substituent side chains. The simulation would also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. This is particularly important for understanding the molecule's behavior in a biological or solution-phase environment.

Computational Prediction of Reaction Pathways, Transition States, and Mechanistic Elucidation

Computational methods can be employed to predict the most likely reaction pathways for this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies.

For instance, the reactivity of the butenyl side chain in reactions such as electrophilic addition or the nucleophilicity of the amine group in acylation reactions could be investigated. Computational tools can help to elucidate the reaction mechanism by visualizing the electronic changes that occur during the reaction. This information is invaluable for designing new synthetic routes or understanding the molecule's metabolic fate.

Structure-Reactivity Relationship Elucidation through Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, it is possible to establish quantitative structure-reactivity relationships (QSRRs). For example, the effect of substituting the oxane ring or modifying the length of the alkenyl chain on the nucleophilicity of the amine could be quantified.

These computational models can then be used to predict the reactivity of related, yet unsynthesized, compounds. This predictive capability is a powerful asset in the rational design of new molecules with desired chemical properties, accelerating the discovery process and reducing the need for extensive experimental work.

Applications in Advanced Organic Synthesis and Materials Science

[4-(But-3-en-1-yl)oxan-4-yl]methanamine as a Chiral Building Block or Ligand Precursor in Asymmetric Catalysis

The primary amine functionality of this compound serves as a crucial handle for its derivatization into chiral ligands, which are pivotal for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for instance, are a cornerstone of transition-metal-catalyzed asymmetric reactions, and their synthesis often commences from chiral amines. nih.govtcichemicals.com The amine group can be transformed into various phosphorus-containing moieties to generate P-chiral phosphine ligands. nih.govresearchgate.net The inherent chirality that can be established at the quaternary carbon of the oxane ring, or introduced through resolution, makes this compound a promising precursor.

The synthesis of such ligands would involve the reaction of the primary amine with suitable phosphine precursors. The resulting ligand, featuring both a stereogenic center and a coordinating phosphorus atom, could then be complexed with transition metals like rhodium or palladium to catalyze a range of asymmetric transformations. nih.govrsc.org The tetrahydropyran (B127337) scaffold itself is a privileged structure in many bioactive molecules and its incorporation into a ligand framework can influence the stereochemical outcome of a catalyzed reaction. rsc.orgnih.govnih.gov

Table 1: Potential Chiral Ligand Types Derived from this compound

Ligand ClassSynthetic ApproachPotential Catalytic Application
Chiral Phosphine LigandsReaction of the primary amine with chlorophosphines or other electrophilic phosphorus reagents. nih.govtcichemicals.comAsymmetric hydrogenation, allylic alkylation. rsc.orgelsevierpure.com
Chiral N-Heterocyclic Carbene (NHC) PrecursorsConversion of the amine to an imidazolium (B1220033) salt, followed by deprotonation.Various asymmetric C-C bond-forming reactions.
Chiral Amine-based LigandsCoordination of the unmodified amine or its derivatives to a metal center. researchgate.netAsymmetric reduction of ketones and imines.

Utilization in the Synthesis of Complex Chemical Architectures and Scaffolds

The but-3-en-1-yl side chain of the molecule is a versatile functional group for the construction of complex molecular architectures. A particularly powerful technique that leverages this terminal alkene is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org By introducing a second alkene into the molecule, for example, through acylation of the amine with an unsaturated acid chloride, RCM can be employed to construct novel heterocyclic and carbocyclic ring systems. nih.govnih.gov This strategy is widely used for the synthesis of 5- to 30-membered rings and is tolerant of a wide array of functional groups. organic-chemistry.org

The tetrahydropyran ring provides a stable, three-dimensional scaffold from which to build more elaborate structures. The quaternary carbon atom at the 4-position introduces a point of significant steric bulk and a potential stereocenter, which can be exploited to control the conformation of the resulting macrocycles or fused ring systems. The development of asymmetric catalytic cascade reactions has enabled the synthesis of complex molecules from simple starting materials, and a bifunctional molecule like this compound is an ideal substrate for such transformations. acs.org

Potential as a Monomer or Precursor for Specialty Polymeric Materials and Networks

The bifunctional nature of this compound, possessing both a primary amine and a polymerizable alkene, makes it a highly attractive monomer for the synthesis of specialty polymers. The amine and alkene groups can be polymerized through distinct mechanisms, offering a route to a variety of polymer architectures.

For instance, the primary amine allows for its use in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. nih.govlibretexts.orgresearchgate.nettechscience.cn The resulting polyamides would feature the bulky tetrahydropyran-butenyl moiety as a pendant group, which could significantly influence the physical properties of the polymer, such as its thermal stability, solubility, and mechanical strength.

Alternatively, the terminal alkene can undergo addition polymerization or be utilized in Acyclic Diene Metathesis (ADMET) polymerization if derivatized to a diene. researchgate.net This would lead to polymers with the aminomethyl-tetrahydropyran group in the side chain. Furthermore, the presence of two distinct polymerizable groups opens up the possibility of creating cross-linked networks or hyperbranched polymers.

Table 2: Potential Polymerization Pathways for this compound

Polymerization TypeReactive Group(s)Resulting Polymer ClassPotential Properties
Condensation PolymerizationPrimary Amine (with a comonomer like a dicarboxylic acid)Polyamide libretexts.orgresearchgate.netModified thermal and mechanical properties due to bulky side chains.
Addition PolymerizationBut-3-en-1-yl groupPolyalkeneFunctional polymer with pendant aminomethyl-tetrahydropyran groups.
Acyclic Diene Metathesis (ADMET)But-3-en-1-yl group (after conversion to a diene)Polyolefin researchgate.netPrecisely controlled polymer architecture.
Dual-Functionality PolymerizationBoth Amine and AlkeneCross-linked or Hyperbranched PolymerEnhanced mechanical strength and thermal stability.

Role in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound also lend themselves to applications in supramolecular chemistry. The primary amine can be protonated to form an ammonium (B1175870) ion, which can act as a guest in host-guest complexes with macrocyclic hosts like crown ethers or cyclodextrins. The formation of these complexes is driven by non-covalent interactions such as hydrogen bonding and electrostatic interactions. mdpi.com

The tetrahydropyran ring can also participate in weaker interactions, such as van der Waals forces and hydrophobic interactions, within the cavity of a host molecule. The butenyl chain offers a site for further functionalization, allowing for the attachment of reporter groups or other functionalities to study the binding events or to create more complex supramolecular assemblies. The self-assembly of such functionalized molecules can lead to the formation of organized nanostructures. mdpi.comljmu.ac.uk The chirality of the molecule can also be used to induce enantioselective recognition in supramolecular systems. ecust.edu.cn

Development of Novel Synthetic Methodologies Employing the Compound as a Key Component

The presence of two chemically distinct reactive centers, a nucleophilic primary amine and an electrophilic (upon activation) alkene, makes this compound an ideal substrate for the development of novel synthetic methodologies. Bifunctional molecules are highly sought after for their ability to participate in cascade or domino reactions, where multiple bond-forming events occur in a single operation. researchgate.net

For example, the amine could act as an intramolecular nucleophile in a transition-metal-catalyzed cyclization reaction involving the alkene. Alternatively, the two functional groups could react with a third, bifunctional reagent in a multicomponent reaction to rapidly build molecular complexity. The development of methods for the difunctionalization of alkenes with C-N bond formation is an active area of research, and this compound could serve as a valuable testbed for new catalytic systems. rsc.orgnih.gov The unique steric environment created by the 4,4-disubstituted tetrahydropyran ring could also lead to unusual reactivity and selectivity in these newly developed methods. acs.org

Advanced Analytical and Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds. In the analysis of [4-(But-3-en-1-yl)oxan-4-yl]methanamine, HRMS would be employed to determine its exact molecular weight, which is calculated based on its chemical formula, C10H19NO. The theoretical monoisotopic mass of this compound is 169.1467 g/mol . Experimental determination of this value with high accuracy, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the molecule.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), offers deep insights into the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is generated. For this compound, key fragmentation pathways would likely involve the cleavage of the butenyl side chain, the aminomethyl group, and the opening of the oxane ring. The resulting mass spectrum serves as a molecular fingerprint, aiding in its structural confirmation.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C10H19NO
Theoretical Monoisotopic Mass 169.1467 g/mol
Theoretical Average Mass 169.268 g/mol

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR) for Comprehensive Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure of molecules in solution. For a molecule with the complexity of this compound, which contains a stereocenter at the C4 position of the oxane ring, multi-dimensional NMR techniques are indispensable.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons present. However, 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular puzzle. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of proton connectivity within the oxane ring and the butenyl side chain. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations, which are vital for connecting the different structural fragments, including the aminomethyl group to the quaternary C4 carbon.

Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in determining the stereochemistry and preferred conformation of the molecule. These experiments detect through-space interactions between protons, providing information about their spatial proximity. This data is critical for assigning the relative stereochemistry of the substituents on the oxane ring and for understanding the conformational dynamics of the six-membered ring, such as its preference for a chair conformation.

Table 2: Expected NMR Chemical Shift Ranges for Key Functional Groups

Functional GroupAtomExpected Chemical Shift (ppm)
Oxane Ring CH₂-O3.5 - 4.5
CH₂1.5 - 2.0
Butenyl Chain =CH₂4.9 - 5.1
-CH=5.7 - 5.9
CH₂2.0 - 2.5
Aminomethyl Group CH₂-N2.5 - 3.0

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups. In the spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibration of the butenyl group will give a characteristic peak around 1640 cm⁻¹. The C-O-C stretching of the oxane ring is expected in the 1050-1150 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretch, which can be weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H) Stretching3300 - 3500
Alkene (C=C) Stretching~1640
Ether (C-O-C) Stretching1050 - 1150
Alkyl (C-H) Stretching2850 - 3000
Vinylic (=C-H) Stretching3000 - 3100

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structural Elucidation

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique is capable of determining the absolute stereochemistry of chiral centers, which is of paramount importance in many chemical and pharmaceutical applications.

For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would provide an unambiguous depiction of the solid-state conformation of the oxane ring and the spatial arrangement of the butenyl and aminomethyl substituents. In cases where the compound is chiral and has been resolved into its enantiomers, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration (R or S) of the stereocenter.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment and Resolution Studies

Given the presence of a stereocenter at the C4 position, this compound can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

These methods are essential for determining the enantiomeric purity (or enantiomeric excess) of a sample. This is particularly crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. Furthermore, chiral chromatography can be scaled up for preparative separations, allowing for the isolation of individual enantiomers for further study. The development of a robust chiral separation method is a critical step in the comprehensive characterization of this and other chiral compounds.

Future Directions and Emerging Research Avenues in Oxane Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes for Amino-Oxanes

The synthesis of amino-oxanes, such as [4-(but-3-en-1-yl)oxan-4-yl]methanamine, is a key area for future development, with a strong emphasis on sustainability and efficiency. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research will focus on overcoming these limitations through several key strategies.

One promising approach is the development of catalytic C-H amination reactions. This would allow for the direct introduction of an amino group onto the oxane ring, bypassing the need for pre-functionalized starting materials. Additionally, the use of biocatalysis and photoredox catalysis is expected to provide milder and more selective methods for the synthesis of complex amino-oxanes. nih.gov

Table 1: Comparison of Synthetic Strategies for Amino-Oxanes

StrategyAdvantagesDisadvantages
Traditional Multi-step Synthesis Well-established proceduresOften low overall yield, significant waste generation, harsh conditions
Catalytic C-H Amination High atom economy, reduced stepsCatalyst development can be challenging, regioselectivity control
Biocatalysis High selectivity, mild conditionsLimited substrate scope, enzyme stability
Photoredox Catalysis Mild conditions, novel reactivityRequires specialized equipment, catalyst cost
One-pot/Tandem Reactions Increased efficiency, reduced wasteComplex reaction optimization

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the primary amine and the terminal alkene, offer a rich playground for exploring novel reactivity. The development of new synthetic methodologies will undoubtedly lead to the discovery of unprecedented transformations of oxane derivatives.

Future research is likely to focus on intramolecular reactions that can leverage the proximity of the amino and butenyl groups. For instance, intramolecular hydroamination or aminocyclization reactions could lead to the formation of novel bicyclic structures with interesting biological and material properties. Furthermore, the oxane ring itself can participate in ring-opening and ring-expansion reactions, providing access to a diverse range of new molecular scaffolds.

The exploration of radical-based transformations of amino acids and related compounds is another exciting avenue. nih.gov These methods could be applied to amino-oxanes to achieve selective functionalization of the molecule.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. nih.govuc.ptflinders.edu.au For amino-oxanes like this compound, flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. This is particularly beneficial for highly exothermic or hazardous reactions. Moreover, the integration of in-line purification and analysis techniques can streamline the entire synthetic process, from starting materials to the final product.

Automated synthesis platforms, which combine robotics with flow chemistry, will further accelerate the discovery and optimization of new reactions and molecules in the oxane family. These platforms can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions and catalysts.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govmdpi.com For the study of oxane derivatives, advanced computational modeling will play a crucial role in predicting their properties, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and stability of different conformations of this compound and its derivatives. nih.gov This information can be used to predict the regioselectivity and stereoselectivity of chemical reactions.

Furthermore, molecular docking and molecular dynamics simulations can be used to model the binding of amino-oxanes to proteins and other biological macromolecules. This can aid in the design of new drugs with improved potency and selectivity. Computational modeling is also instrumental in the rational design of new catalysts for the synthesis of complex oxane derivatives, by providing insights into reaction mechanisms and transition state geometries.

Unexplored Applications in Non-Biological Chemical Sciences and Advanced Materials

While the biological applications of oxane derivatives are well-documented, their potential in non-biological chemical sciences and advanced materials remains largely unexplored. The unique combination of a hydrophilic oxane ring and a reactive aminomethyl and alkenyl side chain in this compound makes it an attractive building block for the synthesis of new functional materials.

For example, this compound could be used as a monomer in the synthesis of novel polymers with tailored properties. The presence of the primary amine allows for post-polymerization modification, enabling the introduction of various functional groups. These polymers could find applications as coatings, adhesives, or in drug delivery systems.

The butenyl group can participate in polymerization reactions or be used for surface modification of materials. Amino acid coatings, for instance, have been shown to enable the operation of micromotors in physiological conditions. nih.gov The oxane moiety itself can influence the physical properties of materials, such as solubility and thermal stability.

Table 2: Potential Non-Biological Applications of Amino-Oxane Derivatives

Application AreaPotential Role of Amino-OxaneDesired Properties
Polymer Chemistry Monomer, cross-linkerEnhanced hydrophilicity, biocompatibility, tunable mechanical properties
Materials Science Surface modification agentImproved adhesion, corrosion resistance, biocompatibility
Catalysis Ligand for metal catalystsEnhanced catalyst stability and selectivity
Supramolecular Chemistry Building block for self-assembling systemsFormation of well-defined nanostructures

Q & A

Basic: What are the optimal synthetic routes for [4-(But-3-en-1-yl)oxan-4-yl]methanamine?

The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

  • Ring formation : Constructing the oxane (tetrahydropyran) ring via acid-catalyzed cyclization of a diol precursor.
  • Alkene introduction : Incorporating the but-3-en-1-yl group through nucleophilic substitution or coupling reactions (e.g., Grignard or Heck reactions).
  • Amine functionalization : Introducing the methanamine group via reductive amination or Gabriel synthesis.
    Key parameters include temperature control (<0°C for sensitive intermediates), inert atmosphere (N₂/Ar), and catalysts like Pd for coupling steps. Characterization of intermediates by NMR and mass spectrometry is critical to confirm regioselectivity .

Basic: How can the structure of this compound be confirmed using X-ray crystallography?

  • Crystal growth : Use slow evaporation of a saturated solution in a polar solvent (e.g., ethanol/water).
  • Data collection : Employ synchrotron radiation or high-resolution diffractometers (λ = 0.710–1.541 Å).
  • Refinement : Utilize the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve electron density maps and assign atomic positions. Disordered alkene or oxane moieties require constraints (e.g., DFIX, SIMU) .

Basic: What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a gradient elution (water/acetonitrile + 0.1% TFA).
  • NMR : Monitor for impurities via ¹H/¹³C spectra (DMSO-d₆ or CDCl₃).
  • Stability testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Quantify degradation products via LC-MS .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).
  • Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm stereochemistry .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or enzymes).
  • MD simulations : Run 100-ns trajectories to assess binding stability and free energy (MM-PBSA/GBSA).
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the amine group) using MOE or Discovery Studio .

Advanced: How to address enantiomeric separation challenges for chiral derivatives?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases.
  • Derivatization : Convert the amine to a diastereomeric pair using chiral auxiliaries (e.g., Mosher’s acid).
  • Dynamic resolution : Employ enzymatic catalysis (lipases or acylases) for kinetic resolution .

Advanced: What strategies mitigate toxicity in pharmacological studies?

  • In vitro assays : Screen for cytotoxicity (MTT assay) and hERG inhibition (patch-clamp).
  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., via glutathione trapping).
  • Structural optimization : Modify the oxane ring’s substituents to reduce off-target effects while retaining activity .

Advanced: How to resolve discrepancies in crystallographic vs. spectroscopic bond-length data?

  • Thermal motion correction : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for anisotropic displacement.
  • Quantum crystallography : Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
  • Benchmarking : Compare bond lengths with Cambridge Structural Database (CSD) entries for similar compounds .

Basic: What safety protocols are essential during synthesis?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for volatile reagents (e.g., brominated compounds).
  • Waste disposal : Segregate halogenated waste and neutralize amines with dilute HCl before disposal .

Advanced: How to design SAR studies for amine derivatives?

  • Scaffold modification : Vary the oxane ring’s substituents (e.g., alkyl vs. aryl groups).
  • Bioisosteres : Replace the but-3-en-1-yl group with cyclopropane or fluorine-substituted analogs.
  • Activity cliffs : Use QSAR models to correlate structural features (e.g., logP, PSA) with biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.